molecular formula C14H15N3OS B2782897 (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 364334-96-3

(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2782897
CAS No.: 364334-96-3
M. Wt: 273.35
InChI Key: MZSWCPCDPKYFKE-SOFGYWHQSA-N
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Description

The compound (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a thiazole-based enone derivative featuring a pyridin-3-yl substituent at the 2-position of the thiazole ring and a dimethylamino group at the β-position of the α,β-unsaturated ketone backbone.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-13(12(18)6-8-17(2)3)19-14(16-10)11-5-4-7-15-9-11/h4-9H,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSWCPCDPKYFKE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were shown to exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These enzymes play crucial roles in cell cycle regulation, and their inhibition can lead to cancer cell death. Research indicates that thiazole derivatives can selectively inhibit these kinases, making them promising candidates for targeted cancer therapies .

Synthesis of Novel Heterocycles

The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. For example, it can undergo reactions with different amines and aldehydes to produce a range of substituted thiazoles and pyridines. This synthetic utility is valuable in developing new pharmacological agents .

Case Study 1: Anticancer Screening

A study conducted on the synthesis and evaluation of thiazole-based compounds demonstrated that (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one exhibited cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: CDK Inhibition

In another research effort, derivatives similar to this compound were tested for their ability to inhibit CDK4/6 activity. The results showed that these compounds could effectively block CDK activity in vitro, leading to reduced proliferation of cancer cells. This study underscores the therapeutic potential of targeting CDKs with thiazole derivatives .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation in cancer cell lines; induces apoptosis
Enzyme InhibitionSelective inhibition of CDK4 and CDK6
Synthetic UtilityBuilding block for synthesizing novel heterocycles

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

IR Spectroscopy :

  • The target compound’s carbonyl (C=O) stretch is expected near 1630–1640 cm⁻¹, consistent with analogs (e.g., 1634 cm⁻¹ in ; 1637 cm⁻¹ in ) .
  • The dimethylamino group may show N-H stretches at 3450–3370 cm⁻¹ (broad, weak) .

NMR Spectroscopy :

  • Pyridin-3-yl protons in the target compound are anticipated downfield (δ 8.0–8.5 ppm) compared to pyridin-2-yl (δ 7.5–8.0 ppm) due to deshielding .
  • The β-proton of the enone moiety typically resonates at δ 7.6–7.9 ppm (J = 15–16 Hz, trans-configuration) .

Crystallographic and Hydrogen-Bonding Patterns

While crystal data for the target compound is unavailable, analogs (e.g., ) reveal that thiazole derivatives often form hydrogen bonds via pyridine N or carbonyl O atoms . The pyridin-3-yl group may participate in stronger C-H···N interactions compared to chlorophenyl or methoxyphenyl substituents .

Biological Activity

The compound (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one , also known by its CAS number 364334-96-3 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N3OS
  • Molecular Weight : 273.35 g/mol

The compound features a thiazole ring, which is known for its diverse biological properties. Thiazole derivatives are often explored for their anticancer, antibacterial, and antifungal activities.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The compound under investigation has shown promise as an inhibitor of specific cancer cell lines through various mechanisms:

  • Inhibition of Mitotic Kinesins : The compound has been identified as a potential inhibitor of HSET (KIFC1), a mitotic kinesin that plays a crucial role in the organization of centrosomes during cell division. Inhibition of HSET leads to the formation of multipolar spindles, resulting in cell death in cancer cells with centrosome amplification .
    Study ReferenceCell LineIC50 Value (µM)Mechanism
    DLD115HSET Inhibition
    VariousMicromolarMitotic Disruption
  • Selectivity Against Non-Cancerous Cells : The compound demonstrated selectivity for cancerous cells over normal cells, a desirable trait in anticancer drug design. In tests with non-centrosome amplified DLD1 cells, no significant increase in multipolar mitoses was observed at the same concentrations that were effective against centrosome-amplified cells .

Neuropharmacological Effects

Thiazole derivatives have also been investigated for their neuropharmacological properties. Preliminary research suggests that this compound may interact with neurotransmitter systems:

  • Dopaminergic Activity : The dimethylamino group is hypothesized to enhance interaction with dopaminergic receptors, potentially offering therapeutic benefits in disorders like Parkinson's disease or schizophrenia .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have indicated that the compound exhibits low toxicity towards normal neuronal cells while effectively reducing viability in various cancer cell lines .

High-throughput Screening

A high-throughput screening study highlighted the effectiveness of thiazole derivatives, including this compound, in targeting cancer cell proliferation pathways. The study emphasized the structural modifications that could enhance potency and selectivity against specific cancer types .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives has revealed critical insights into how modifications to the thiazole ring and substituents can influence biological activity. For instance, removing or altering methyl groups on the thiazole significantly impacted potency against HSET .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Answer:
Synthesis optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–100°C) enhance reaction efficiency .
  • Catalytic systems: Triethylamine or DBU (1.2–1.5 equiv.) minimizes side reactions in enone formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol) yields >75% purity.
  • Critical parameters: Anhydrous conditions, nitrogen atmosphere, and TLC monitoring (silica gel, ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and crystallographic techniques confirm the stereochemistry and structural integrity of this compound?

Answer:
Key techniques:

  • NMR spectroscopy: ¹H NMR (δ 6.8–7.5 ppm for pyridinyl protons), ¹³C NMR (δ 165–170 ppm for carbonyl), and 2D COSY/HSQC confirm substituent positions .
  • X-ray crystallography: Single-crystal analysis (monoclinic system, space group P2₁/c) resolves the E-configuration of the enone moiety. Representative crystallographic
ParameterValueSource
a (Å)12.0342
b (Å)17.4069
β (°)91.757
R factor0.055
  • HRMS-ESI: Molecular ion [M+H]⁺ with <2 ppm error validates molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) across assay systems?

Answer:
Methodological framework:

Assay standardization: Control ATP concentration (e.g., 100 µM for kinase assays) and incubation time (30–60 min) .

Orthogonal validation:

  • ITC (Isothermal Titration Calorimetry): Measures binding thermodynamics (ΔG, ΔH) to confirm target engagement .
  • SAR studies: Synthesize analogs (e.g., pyridinyl-to-phenyl substitutions) to isolate activity contributors .

Molecular dynamics (MD) simulations: Analyze ligand-protein interactions under varying pH (6.5–7.5) and ionic strength .

Redox interference checks: Use thiazole-specific controls to rule out assay artifacts .

Advanced: What computational strategies predict metabolic stability and regioselective reactivity of this compound?

Answer:
Integrated workflow:

  • DFT calculations: B3LYP/6-311++G** identifies reactive sites (e.g., enone α-carbon susceptibility to nucleophilic attack) .
  • Machine learning (ML): Train models on thiazole-containing drug candidates to predict hepatic clearance (e.g., using ADMET Predictor®) .
  • Key descriptors:
    • logP: Predicted 2.8 ± 0.3 (Schrödinger QikProp).
    • Topological polar surface area (TPSA): 85 Ų (limits blood-brain barrier penetration) .
  • In vitro validation: Human liver microsomes (HLM) with NADPH cofactor, monitored via LC-MS/MS .

Basic: What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

Answer:
Optimized protocols:

  • Vapor diffusion: Dichloromethane (solvent) and hexane (anti-solvent) at 4°C, 0.5 mL/day evaporation rate .
  • Seed crystals: Introduce microseeds from prior batches if spontaneous nucleation fails.
  • Purity requirements: >95% HPLC purity, achieved via preparatory HPLC (C18 column, acetonitrile/water) .

Advanced: How to analyze tautomeric equilibria or photoisomerization of the enone moiety under experimental conditions?

Answer:
Experimental design:

UV-Vis spectroscopy: Monitor λmax shifts (320–350 nm) in ethanol vs. acetonitrile to detect EZ isomerization .

Variable-temperature NMR: Track proton signal splitting in DMSO-d6 (25–60°C) to quantify tautomer populations.

Theoretical modeling: TD-DFT calculations (CAM-B3LYP/def2-TZVP) simulate electronic transitions and isomerization barriers .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:
Stability assessment:

  • Thermal stability: TGA/DSC shows decomposition onset at 180°C (N2 atmosphere).
  • Light sensitivity: Store in amber vials at –20°C; UV-Vis confirms <5% degradation after 30 days .
  • Solution stability: DMSO stock solutions (10 mM) remain stable for 2 weeks at –80°C (HPLC monitoring) .

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